GIAGFK(GalO)GEQGPKGET is a synthetic peptide that has garnered attention in biochemical research due to its structural complexity and potential applications in various scientific fields. This compound is classified as a glycopeptide, which indicates that it contains both peptide and carbohydrate components. Such compounds are often studied for their biological activities and interactions with specific receptors or enzymes.
The compound GIAGFK(GalO)GEQGPKGET can be sourced from databases like PubChem, which provides comprehensive chemical data and synthesis details. It is also referenced in various scientific literature focusing on peptide synthesis and structure-activity relationships.
GIAGFK(GalO)GEQGPKGET falls under the category of glycopeptides, which are known for their roles in biological systems, particularly in cell signaling and immune responses. The presence of galactose in its structure classifies it further as a glycosylated peptide, which may influence its solubility and biological interactions.
The synthesis of GIAGFK(GalO)GEQGPKGET typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Technical Details:
The molecular structure of GIAGFK(GalO)GEQGPKGET can be represented using various notations such as InChI and SMILES:
InChI=1S/C30H44O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,22,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-,23-20-/t22-,25+,28-,29+,30-/m0/s1
CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]3([C@]2(CC/C3=C(\C)/CC/C=C(/C)\C(=O)O)C)C)[C@@]1(C)CCC(=O)O
The molecular formula is , indicating a complex structure with multiple functional groups that contribute to its biological activity.
GIAGFK(GalO)GEQGPKGET can participate in various chemical reactions typical of peptides and glycopeptides. These include hydrolysis under acidic or basic conditions and enzymatic cleavage by proteases.
Technical Details:
The mechanism of action for GIAGFK(GalO)GEQGPKGET involves its interaction with specific receptors or enzymes in biological systems. The glycosylation may enhance binding affinity to target proteins or receptors.
Research indicates that glycopeptides often exhibit improved stability and bioavailability compared to their non-glycosylated counterparts due to their ability to evade enzymatic degradation.
GIAGFK(GalO)GEQGPKGET is expected to be soluble in polar solvents due to its hydrophilic glycosylated structure. Its melting point and boiling point are not well-documented but can be inferred from similar compounds.
The compound exhibits characteristics typical of peptides:
GIAGFK(GalO)GEQGPKGET has potential applications in:
CAS No.: 17355-83-8
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: